molecular formula C166H274N46O53S2 B1139623 α-helical CRF 9-41 CAS No. 90880-23-2

α-helical CRF 9-41

カタログ番号: B1139623
CAS番号: 90880-23-2
分子量: 3827
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

α-Helical corticotropin-releasing factor 9-41 is a synthetic peptide that acts as an antagonist of corticotropin-releasing factor receptors. It is derived from the corticotropin-releasing factor peptide and has been modified to enhance its α-helical structure, which is crucial for its biological activity .

生化学分析

Biochemical Properties

α-helical CRF 9-41 interacts with various biomolecules, including enzymes and proteins. It exhibits a 10-fold higher affinity for rat CRF 2α receptors over human CRF 2α receptors . It also influences the concentration of amino acids in brain structures .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it enhances rat freezing response and increases conditioned fear-elevated concentration of serum corticosterone .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It also influences the expression of c-Fos in the parvocellular neurons of the paraventricular hypothalamic nucleus (pPVN), CA1 area of the hippocampus, and M1 area of the frontal cortex .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound change in laboratory settings. It influences the number of CRF immunoreactive complexes in the M2 cortical area, induced by conditioned fear

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a decrease in rat fear response and serum corticosterone concentration was observed after pre-test administration of this compound (10μg/rat) .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

準備方法

The synthesis of α-helical corticotropin-releasing factor 9-41 involves solid-phase peptide synthesis, a method commonly used for the production of peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protected amino acids, coupling reagents, and deprotecting agents to ensure the correct sequence and structure of the peptide .

Industrial production methods for α-helical corticotropin-releasing factor 9-41 are similar to those used in laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions, such as temperature, pH, and solvent systems, to maximize yield and purity .

化学反応の分析

科学的研究の応用

Anxiety and Stress Research

Numerous studies have utilized α-helical CRF 9-41 to investigate its effects on anxiety-like behaviors in animal models. For instance:

  • Case Study : A study demonstrated that administration of this compound significantly reduced distress vocalizations in chicks subjected to isolation stress, indicating its potential to mitigate anxiety symptoms .
StudyMethodFindings
Injection in chicksReduced distress vocalizations compared to control
ICV injection in ratsDecreased freezing responses and increased GABA levels during fear conditioning

Motor Learning

Research has also explored the role of this compound in motor learning. A study showed that rats injected with this compound exhibited improved performance on motor tasks compared to control groups, suggesting its influence on motor skills acquisition .

ParameterControl Group (PBS)This compound Group
Walking Duration (s)20.0 ± 2.856.1 ± 7.2

Visceral Hypersensitivity

In gastrointestinal studies, this compound has been shown to prevent stress-induced visceral hypersensitivity, although it did not reverse existing hypersensitivity once established . This highlights its potential use in gastrointestinal disorders linked to stress.

類似化合物との比較

生物活性

α-Helical CRF 9-41 (also known as α-hCRF 9-41) is a synthetic peptide that acts as a non-selective antagonist of corticotropin-releasing factor (CRF) receptors. It has been extensively studied for its biological activity, particularly in relation to stress response, anxiety, and various neurobiological functions. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound primarily functions by binding to CRF receptors, preventing the action of endogenous CRF. The compound has been shown to exhibit differential antagonist activity across various biological assays. For instance, studies indicate that an antagonist:agonist ratio ranging from 6:1 to 3000:1 is necessary to inhibit CRF-induced physiological responses such as elevations in plasma catecholamines and ACTH levels .

In Vivo Studies

In various in vivo models, this compound has demonstrated significant effects on behavior and physiological responses:

  • Stress-Induced Behavior : In a study involving chicks, this compound was administered intracerebroventricularly (i.c.v.) and significantly suppressed distress vocalizations induced by isolation . This suggests its potential role in modulating stress responses.
  • Motor Learning : Research on rats showed that administration of CRF enhanced motor learning performance on a rotarod test. However, the presence of this compound diminished this effect, indicating its ability to counteract the enhancing effects of CRF on motor skills .
  • Fear Responses : In another study, rats treated with this compound exhibited decreased freezing responses during fear conditioning tests, suggesting that the peptide plays a role in fear modulation through its action on the central nucleus of the amygdala .

Data Summary

The following table summarizes key findings from studies involving this compound:

Study FocusMethodologyKey Findings
Stress Responsei.c.v. injection in chicksSuppressed distress vocalizations induced by isolation
Motor LearningRotarod test in ratsReduced performance enhancement by CRF; walking duration significantly lower in α-hCRF group compared to controls
Fear ModulationFreezing response assessment in ratsDecreased freezing responses and increased GABA concentration in the amygdala with α-hCRF treatment

Case Studies

Several case studies highlight the diverse applications of this compound:

  • Anxiety Disorders : In a model assessing anxiety-like behaviors, this compound was found to reverse nicotine-induced conditioned anxiety responses but did not affect unconditioned anxiety behaviors . This indicates its potential utility in treating specific anxiety disorders.
  • Visceral Hypersensitivity : The peptide was shown to prevent visceral hypersensitivity but could not reverse it once established, suggesting a role in preventive rather than reactive therapeutic strategies .

特性

CAS番号

90880-23-2

分子式

C166H274N46O53S2

分子量

3827

同義語

Alternative Name: α-helical-Corticotropin-Releasing Factor 9-41

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。